molecular formula C19H24N4O3 B2953600 N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]ethanediamide CAS No. 2034545-45-2

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]ethanediamide

Cat. No.: B2953600
CAS No.: 2034545-45-2
M. Wt: 356.426
InChI Key: GWXJJESRNLNHMJ-UHFFFAOYSA-N
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Description

The target compound is an ethanediamide derivative featuring two distinct substituents:

  • A cyclohex-1-en-1-yl ethyl group, introducing aliphatic cyclic unsaturation.
  • A 2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl group, combining aromatic furan and pyrazole heterocycles.

The ethanediamide backbone facilitates hydrogen bonding, critical for molecular recognition .

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3/c24-18(20-11-9-15-6-2-1-3-7-15)19(25)21-14-16(17-8-4-13-26-17)23-12-5-10-22-23/h4-6,8,10,12-13,16H,1-3,7,9,11,14H2,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWXJJESRNLNHMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C(=O)NCC(C2=CC=CO2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the cyclohexene and furan derivatives, followed by their coupling with ethanediamide. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the amide or pyrazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]ethanediamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Observations :

  • Heterocyclic Diversity : Pyrazole (target compound, ), triazole (), benzimidazole (), and thiazole () are recurring motifs, enhancing solubility and target binding.
  • Synthetic Routes : The target compound likely employs amide coupling, whereas triazole analogues (e.g., ) use copper-catalyzed azide-alkyne cycloaddition (CuAAC). Thiazole derivatives () rely on carbodiimide-mediated coupling.
  • Unique Substituents : The cyclohexene group in the target compound distinguishes it from purely aromatic analogues (e.g., naphthalene in or dichlorophenyl in ).

Physicochemical Properties

Table 2: Spectroscopic and Physical Data
Compound Name IR (C=O stretch, cm⁻¹) ¹H NMR (Key Peaks, δ ppm) HRMS (Observed)
Target Compound* ~1670–1680 5.3–5.5 (cyclohexene CH), 6.2–6.5 (furan), 7.5–8.5 (pyrazole) N/A
6a () 1671 5.38 (–NCH₂CO–), 7.20–8.36 (aromatic) 404.1348
6c () 1676 5.40 (–NCH₂CO–), 8.40 (triazole) 434.1261
2-(3,4-Dichlorophenyl)-... () 1680 2.90 (–CH₂CO–), 7.40–7.87 (aromatic) 303.0023

Notes:

  • The target compound’s predicted IR aligns with amide C=O stretches in .
  • Pyrazole protons (δ 7.5–8.5) are consistent with pyrazole-containing compounds (e.g., ). Cyclohexene protons (δ ~5.5) resemble vinyl groups in similar scaffolds .

Biological Activity

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]ethanediamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Overview

The compound features several significant structural components:

  • Cyclohexene moiety : Provides hydrophobic characteristics and potential interactions with lipid membranes.
  • Furan ring : Known for its reactivity and ability to participate in various biochemical pathways.
  • Pyrazole derivative : Associated with diverse biological activities, including anti-inflammatory and anticancer properties.

The structural formula can be represented as follows:

C19H25N3O2\text{C}_{19}\text{H}_{25}\text{N}_3\text{O}_2

Preliminary studies suggest that this compound may exert its biological effects through:

  • Enzyme Inhibition : The compound may interact with specific enzymes, modulating their activity and influencing metabolic pathways.
  • Receptor Binding : Potential binding to various receptors could lead to alterations in signaling pathways, impacting cellular responses.

Antimicrobial Activity

Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, studies on pyrazole derivatives have shown promising results against various bacterial strains. While specific data on this compound is limited, the following table summarizes the biological activities of related compounds:

Compound TypeActivityTarget OrganismEC50 (μg/mL)
Pyrazole DerivativeAntibacterialXanthomonas spp.7.40 - 10.23
Furan-Based CompoundAntifungalCandida albicans5.00 - 15.00
Cyclohexene DerivativeAntiviralHIV12.00 - 20.00

These findings suggest that this compound could potentially possess similar antimicrobial properties.

Cytotoxicity Studies

In vitro cytotoxicity assays are essential for evaluating the safety profile of new compounds. Related studies have demonstrated that certain derivatives exhibit low toxicity against human cell lines, indicating a favorable therapeutic index. For example:

CompoundCell LineIC50 (μM)
Compound AHEK293>100
Compound BHeLa75
This compound (Hypothetical)HEK293TBD

Case Studies

A recent study synthesized a series of pyrazole derivatives and evaluated their biological activities. Among these, several compounds exhibited significant antibacterial activity against Xanthomonas species, with EC50 values much lower than those of standard antibiotics, suggesting potential applications in agricultural settings for plant bacterial diseases . Furthermore, the incorporation of a furan ring has been linked to enhanced solubility and bioavailability in various pharmacological contexts .

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